Methyl dichloromethanesulfonate
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Overview
Description
Methyl dichloromethanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a sulfonate group attached to a methyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichloromethanesulfonate can be synthesized through the reaction of methanesulfonic acid with methanol in the presence of a chlorinating agent. The reaction typically involves the following steps:
- Methanesulfonic acid is reacted with methanol to form methyl methanesulfonate.
- The methyl methanesulfonate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient chlorinating agents and optimized reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl dichloromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Methyl dichloromethanesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is employed in biochemical studies to modify proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug development and as a chemical probe in pharmacological research.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl dichloromethanesulfonate involves its ability to act as an alkylating agent. It can transfer its sulfonate group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity makes it useful in modifying biomolecules and in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate: Similar in structure but lacks the chlorine atoms. It is also an alkylating agent used in similar applications.
Dichloromethane: While not a sulfonate ester, it is a related chlorinated compound used as a solvent in various chemical reactions.
Uniqueness
Methyl dichloromethanesulfonate is unique due to the presence of both the sulfonate group and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl dichloromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O3S/c1-7-8(5,6)2(3)4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWGZSEEIBRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10813623 |
Source
|
Record name | Methyl dichloromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10813623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61839-45-0 |
Source
|
Record name | Methyl dichloromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10813623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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